molecular formula C9H9N7O B8742866 N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide CAS No. 65052-42-8

N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide

Cat. No.: B8742866
CAS No.: 65052-42-8
M. Wt: 231.21 g/mol
InChI Key: PMFYBARNDLWOAX-UHFFFAOYSA-N
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Description

N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide: is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a pyridine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with cyanuric chloride, which is a triazine derivative.

    Nucleophilic Substitution: The cyanuric chloride undergoes sequential nucleophilic substitution reactions with appropriate nucleophiles to introduce the desired substituents at the 2, 4, and 6 positions of the triazine ring.

    Coupling Reaction: The intermediate product is then coupled with pyridine-3-carboxamide under suitable reaction conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the triazine or pyridine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

Chemistry: N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide is used as a building block in the synthesis of more complex molecules. It is also used in the development of new materials with unique properties.

Biology: In biological research, the compound is used as a probe to study various biochemical pathways and interactions. It may also be used in the development of new diagnostic tools.

Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new drugs for the treatment of various diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine
  • N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide
  • 4,4’,4’‘,4’‘’-tetra(2,4-diamino-1,3,5-triazin-6-yl)tetraphenylethene

Comparison: N-(4,6-diamino-1,3,5-triazin-2-yl)nicotinamide is unique due to the presence of both a triazine ring and a pyridine ring in its structure. This dual-ring system imparts distinct chemical and biological properties to the compound, making it suitable for a wide range of applications. In contrast, similar compounds may have different substituents or ring systems, leading to variations in their properties and applications.

Properties

CAS No.

65052-42-8

Molecular Formula

C9H9N7O

Molecular Weight

231.21 g/mol

IUPAC Name

N-(4,6-diamino-1,3,5-triazin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C9H9N7O/c10-7-14-8(11)16-9(15-7)13-6(17)5-2-1-3-12-4-5/h1-4H,(H5,10,11,13,14,15,16,17)

InChI Key

PMFYBARNDLWOAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC(=NC(=N2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.9 g of melamine and 17 g of nicotinic acid anhydride are refluxed in 300 ml of pyridine with stirring for 3 hours. After cooling, the pyridine is removed by evaporation to dryness under vacuum and the residue is washed with 3% aqueous potassium carbonate and then with water. The residue is fractionated and recrystallized from methanol to yield 2-nicotinamido-4,6-diamino-s-triazine [monomicotinoylmelamine], melting point 252° - 254° C in a yield of 2.4 g and 2,4-bis(nicotinamido)-6-amino-s-triazine [dinicotinoylmelamine], melting point 265° - 270° C (dec) in a yield of 0.15 g.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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